4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one
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Overview
Description
4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C13H11NOS It is characterized by the presence of a sulfanyl group attached to an imino group, which is further connected to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the reaction of (chlorosulfanyl)benzenes with 4-(hydroxyimino)cyclohexa-2,5-dien-1-ones. This reaction typically involves the oxidation of sulfur(II) to sulfur(IV) with the quinone oxime, which is subsequently reduced to quinone imine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, would apply to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one involves its interaction with molecular targets, such as enzymes or receptors. The sulfanyl and imino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by modifying protein functions.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methylphenyl)sulfonyl]imino}cyclohexa-2,5-dien-1-one
- 4-{[(4-Methylphenyl)thio]imino}cyclohexa-2,5-dien-1-one
- 4-{[(4-Methylphenyl)amino]imino}cyclohexa-2,5-dien-1-one
Uniqueness
4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
72600-15-8 |
---|---|
Molecular Formula |
C13H11NOS |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H11NOS/c1-10-2-8-13(9-3-10)16-14-11-4-6-12(15)7-5-11/h2-9H,1H3 |
InChI Key |
RXOFIKNXOJOWSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SN=C2C=CC(=O)C=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)SN=C2C=CC(=O)C=C2 |
Origin of Product |
United States |
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